4,8-Dichloro-2-methylquinazoline

Beschreibung

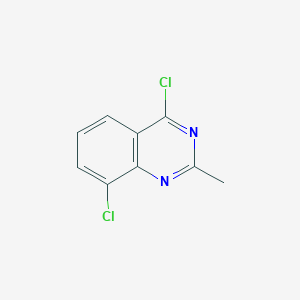

4,8-Dichloro-2-methylquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 4 and 8 and a methyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The dichloro substitution enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is advantageous in medicinal chemistry and materials science for synthesizing derivatives .

Eigenschaften

CAS-Nummer |

887591-99-3 |

|---|---|

Molekularformel |

C9H6Cl2N2 |

Molekulargewicht |

213.06 |

IUPAC-Name |

4,8-dichloro-2-methylquinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 |

InChI-Schlüssel |

ISSYTLKTTUUNHT-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Kanonische SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Dichloro-2-methylquinazoline Isomers

Halogen Substituent Effects: Cl vs. Br

6,8-Dibromo-2-methylquinazolin-4-one () demonstrates how bromine substituents enhance leaving-group ability compared to chlorine. For example:

- Bromine’s lower electronegativity and larger atomic radius facilitate nucleophilic substitution, enabling efficient synthesis of hydrazides (e.g., compound 4 in ) and styryl derivatives.

- Chlorinated analogs like this compound may require harsher conditions (e.g., elevated temperatures or stronger bases) for similar reactions due to chlorine’s weaker leaving-group propensity .

Table 2: Halogenated 2-Methylquinazoline Derivatives

Influence of Functional Groups

The methyl group at position 2 in all compared compounds introduces steric hindrance, moderating reactivity. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,8-Dichloro-2-methylquinazoline, and how do reaction conditions influence yield?

- Methodology : Traditional synthesis involves cyclization of 2-aminobenzamide derivatives under high-temperature conditions (≥120°C) using transition metal catalysts or acidic media. For example, refluxing precursors in DMSO followed by crystallization (65% yield) is a common approach .

- Key Variables : Temperature, solvent choice (e.g., DMSO vs. acetic acid), and reaction time significantly impact yield. Prolonged reflux (18 hours) improves cyclization but may increase side-product formation .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Methods :

- NMR : -NMR peaks at δ 2.4–3.1 ppm confirm methyl group presence; aromatic protons appear between δ 7.0–8.5 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 568.0662 for a bromo-chloro derivative) validate molecular formula .

- Melting Point : Consistency in melting range (e.g., 141–143°C) indicates purity .

Q. What purification techniques are optimal for isolating this compound?

- Methods : Recrystallization using water-ethanol mixtures (yields ~65%) or column chromatography with silica gel and ethyl acetate/hexane gradients. Ice-water quenching after reflux aids precipitation .

Advanced Research Questions

Q. How do electrochemical synthesis methods compare to thermal approaches for 4-quinazolinone derivatives?

- Contradiction Analysis :

- Thermal Methods : High temperatures (120–150°C) often lead to decomposition, reducing yields to <50% .

- Electrochemical Methods : Using aluminum/carbon electrodes in acetic acid at room temperature achieves yields >80% via oxidative cyclization, minimizing side reactions .

- Experimental Design : Optimize electrolyte pH, current density, and electrode material to enhance efficiency.

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Case Study : Substitution at C4 vs. C8 positions can be controlled using sterically hindered bases (e.g., DBU) or selective catalysts (e.g., Pd/C). For example, coupling with 2-fluorophenyl groups at C4 occurs preferentially under mild conditions (25°C, 12 hours) .

- Data-Driven Approach : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodology : Use bio-derived nanocatalysts (e.g., ZnO nanoparticles) to accelerate cyclization at lower temperatures (60°C) while achieving 85% yield .

- Sustainability Metrics : Compare energy consumption (kWh/mol) and E-factor (waste/product ratio) between traditional and catalytic methods.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.